molecular formula C24H30BrN3O6 B15155240 Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B15155240
M. Wt: 536.4 g/mol
InChI Key: BENPHXLGJMJRLQ-UHFFFAOYSA-N
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Description

ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenyl group, a carbamoylmethoxy group, and a morpholine ring. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Carbamoylation: The addition of a carbamoylmethoxy group to the brominated phenyl ring.

    Coupling: The final coupling of the modified phenyl ring with a morpholine-substituted benzoate.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research on this compound may lead to the development of new pharmaceuticals with therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: This compound has a similar benzoate structure but differs in the substituents on the phenyl ring and the presence of a carbothioyl group.

    3,4-FORMYL-SUBSTITUTED PHENYLBORONIC ACIDS: These compounds share the phenylboronic acid core but differ in the formyl substituents and their reactivity.

    INDOLE DERIVATIVES: Indole derivatives have a different core structure but may share similar biological activities and applications.

The uniqueness of ETHYL 5-({[3-BROMO-4-(CARBAMOYLMETHOXY)-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H30BrN3O6

Molecular Weight

536.4 g/mol

IUPAC Name

ethyl 5-[[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H30BrN3O6/c1-3-32-21-12-16(11-19(25)23(21)34-15-22(26)29)14-27-17-5-6-20(28-7-9-31-10-8-28)18(13-17)24(30)33-4-2/h5-6,11-13,27H,3-4,7-10,14-15H2,1-2H3,(H2,26,29)

InChI Key

BENPHXLGJMJRLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)Br)OCC(=O)N

Origin of Product

United States

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